3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-carboxylic acid
Overview
Description
3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-carboxylic acid is a fluorinated organic compound that features both difluoromethoxy and trifluoromethyl groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. The difluoromethoxy group can be introduced through nucleophilic substitution reactions using difluoromethyl ethers .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of high-temperature vapor-phase reactions with transition metal-based catalysts such as iron fluoride .
Chemical Reactions Analysis
Types of Reactions
3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-carboxylic acid involves its interaction with molecular targets through its fluorinated groups. These interactions can affect various pathways, including enzyme inhibition and receptor binding . The trifluoromethyl group, in particular, is known to enhance the compound’s binding affinity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)pyridine-2-carboxylic acid: Similar structure but lacks the difluoromethoxy group.
2-Chloro-5-(trifluoromethyl)pyridine: Contains a chloro group instead of the difluoromethoxy group.
Uniqueness
3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-carboxylic acid is unique due to the presence of both difluoromethoxy and trifluoromethyl groups, which confer distinct chemical properties such as increased lipophilicity and metabolic stability .
Properties
IUPAC Name |
3-(difluoromethoxy)-6-(trifluoromethyl)pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F5NO3/c9-7(10)17-3-1-2-4(8(11,12)13)14-5(3)6(15)16/h1-2,7H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJDVYVPWZAVLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1OC(F)F)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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